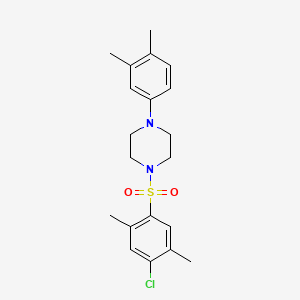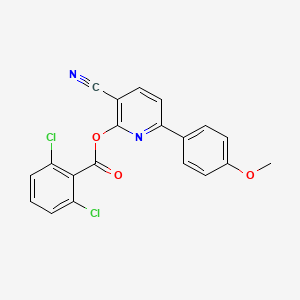
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate (CMP-PCB) is an important synthetic compound that has been studied extensively in recent years due to its versatile applications in the field of scientific research. It is a chlorinated aromatic compound that is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other chemicals. It is also used as a catalyst in organic reactions and as a reagent for the preparation of other compounds. CMP-PCB has a wide range of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic activities.
Scientific Research Applications
Electrochemical Behavior
A study conducted by David et al. (1995) explored the electrochemical behavior of a similar compound, 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, in a hydroalcoholic medium. This research contributes to understanding the electrochemical properties of related cyano and methoxycarbonyl substituted pyridines (David, Hurvois, Tallec, & Toupet, 1995).
Insecticidal Activity
Bakhite et al. (2014) synthesized pyridine derivatives, including ones similar to the compound , and evaluated their toxicity against cowpea aphids. The results showed significant insecticidal activity, suggesting potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Properties
Vyas et al. (2009) synthesized 2-amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-pyridines, compounds structurally similar to the specified chemical, and tested them for antimicrobial activities, including against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antimicrobial agents (Vyas, Tala, Akbari, Dhaduk, Joshi, & Joshi, 2009).
Radical Stability
A study by Katritzky and Soti (1974) on pyridinyl radicals with cyano and methoxycarbonyl substituents revealed insights into the stability of radicals, which is crucial for various chemical synthesis and industrial applications (Katritzky & Soti, 1974).
Fluorescence Properties
Matsui et al. (1992) discovered that 4,6-disubstituted-3-cyano-2-methylpyridines, including compounds with methoxyphenyl groups, exhibit intense fluorescence. This suggests potential applications in materials science, particularly in the development of new fluorescent materials (Matsui, Oji, Hiramatsu, Shibata, & Muramatsu, 1992).
properties
IUPAC Name |
[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl] 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-26-14-8-5-12(6-9-14)17-10-7-13(11-23)19(24-17)27-20(25)18-15(21)3-2-4-16(18)22/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHYOVBBZQZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2534647.png)
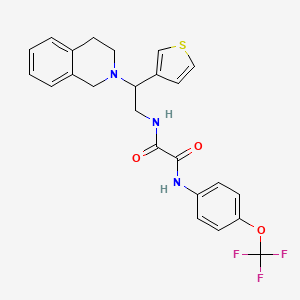
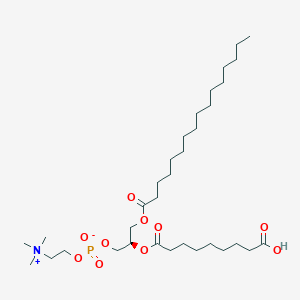
![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)
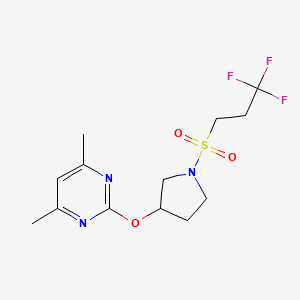
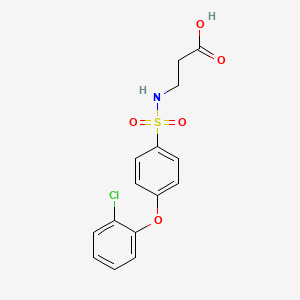
![2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2534659.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)
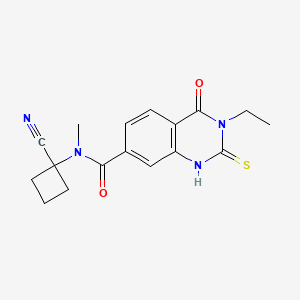
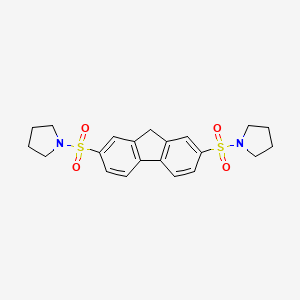
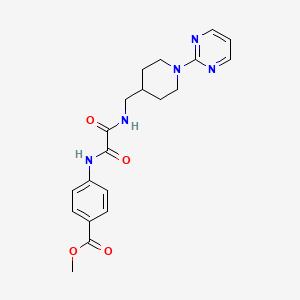
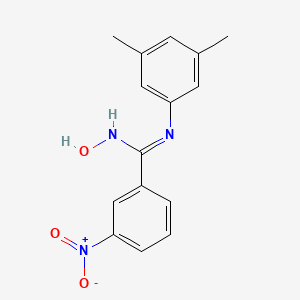
![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)
